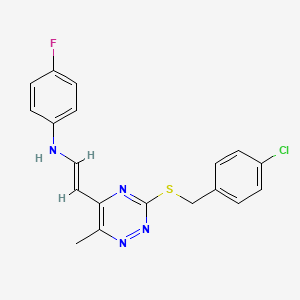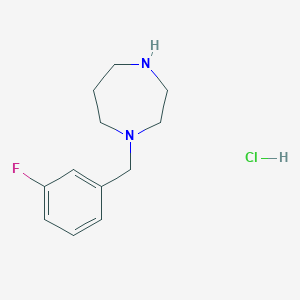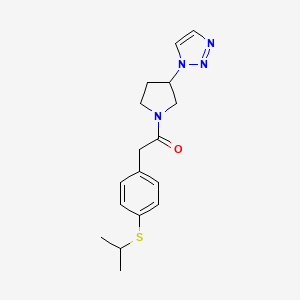
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone, also known as ITPE, is a novel compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antibacterial and Plant Growth Regulatory Activities : New derivatives of 1H-1,2,4-triazole, similar in structure to the requested compound, have been synthesized and shown to possess antifungal and plant growth regulatory activities (Liu et al., 2007).
Antiviral Activities : Other derivatives, involving reactions with phenyl isothiocyanate and active halogen-containing compounds, have been investigated for their cytotoxicity and antiviral activities against HSV1 and HAV-MBB (Attaby et al., 2006).
Chemical Transformations and Characterization
Non-Cyanide Synthesis Methods : Research has been conducted on non-cyanide methods for synthesizing certain derivatives, demonstrating the versatility of these compounds in organic synthesis (Kopchuk et al., 2017).
Molecular Structure Elucidation : The molecular structures of similar triazole derivatives have been characterized using IR, NMR, UV spectra, and X-ray diffraction methods, providing insights into their chemical properties (Ataol & Ekici, 2014).
Fungicidal Activity
- Fungicidal Properties : Some triazole derivatives have shown moderate to excellent fungicidal activity against specific plant pathogens, underscoring their potential in agricultural applications (Mao et al., 2013).
Antimicrobial Properties
- Antimicrobial Efficacy : Studies on triazole derivatives have revealed their capability as antimicrobial agents, particularly against fungi and Gram-negative bacteria (Li et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes and receptors . The specific target can vary depending on the structure of the derivative and the disease state being treated.
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction can result in changes to the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Triazole derivatives have been shown to impact a variety of biochemical pathways depending on their specific structure and target . These effects can range from inhibiting enzyme activity to modulating receptor signaling, leading to downstream effects that can alter cellular function.
Pharmacokinetics
The presence of the triazole ring in the compound’s structure suggests that it may have favorable pharmacokinetic properties . Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
Similar compounds have been shown to have cytotoxic activities against various human cancer cell lines
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13(2)23-16-5-3-14(4-6-16)11-17(22)20-9-7-15(12-20)21-10-8-18-19-21/h3-6,8,10,13,15H,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUBSDYTBJMDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797833.png)
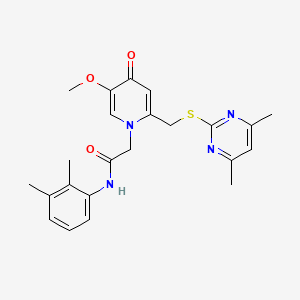
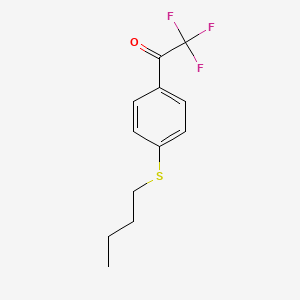
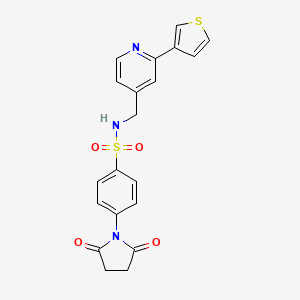
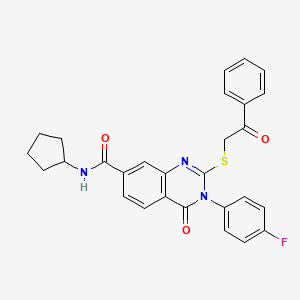
![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)
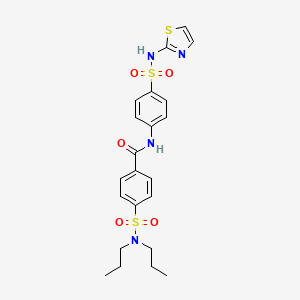
![N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B2797845.png)
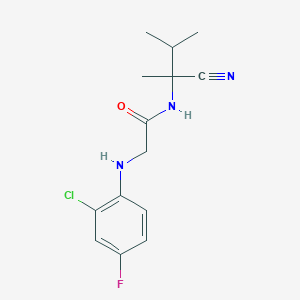
![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)
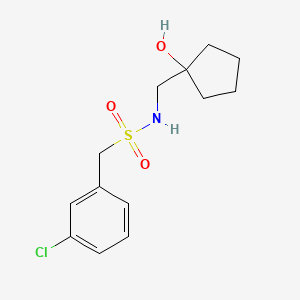
![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)
